molecular formula C6H6FN3O B13107826 8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one

8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one

Cat. No.: B13107826
M. Wt: 155.13 g/mol
InChI Key: CJODSGYDIRJTHU-UHFFFAOYSA-N
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Description

8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound is part of the imidazo[1,2-c]pyrimidine family, known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one typically involves multistep reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: Involving the condensation of appropriate amines with fluorinated pyrimidine derivatives under acidic or basic conditions.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using metal catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced imidazo[1,2-c]pyrimidine derivatives.

    Substitution: Formation of substituted imidazo[1,2-c]pyrimidine derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorinated compound may offer enhanced stability, binding affinity, and selectivity compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C6H6FN3O

Molecular Weight

155.13 g/mol

IUPAC Name

8-fluoro-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-5-one

InChI

InChI=1S/C6H6FN3O/c7-4-3-9-6(11)10-2-1-8-5(4)10/h3,8H,1-2H2

InChI Key

CJODSGYDIRJTHU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C=NC2=O)F)N1

Origin of Product

United States

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